Methylarotinoid

Description

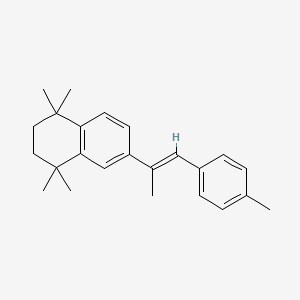

Methylarotinoid is a synthetic retinoid analog characterized by its unique structural modifications, which enhance its stability and receptor-binding affinity compared to natural retinoids like retinoic acid. The compound features a methyl-substituted aromatic ring system conjugated to a polyene chain, a design that optimizes its pharmacokinetic profile by reducing susceptibility to enzymatic degradation . Preclinical studies highlight its efficacy in targeting retinoic acid receptor (RAR)-β and RAR-γ isoforms, with demonstrated IC₅₀ values in the nanomolar range for cancer cell lines .

Properties

CAS No. |

71441-45-7 |

|---|---|

Molecular Formula |

C24H30 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1,1,4,4-tetramethyl-6-[(E)-1-(4-methylphenyl)prop-1-en-2-yl]-2,3-dihydronaphthalene |

InChI |

InChI=1S/C24H30/c1-17-7-9-19(10-8-17)15-18(2)20-11-12-21-22(16-20)24(5,6)14-13-23(21,3)4/h7-12,15-16H,13-14H2,1-6H3/b18-15+ |

InChI Key |

NWBMMYQZVGLDAY-OBGWFSINSA-N |

SMILES |

CC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Synonyms |

1,2,3,4-tetrahydro-1,1,4,4,-tetramethyl-6-(1-(4-methylphenyl)-1-propen-2-yl)naphthalene arotinoid Ro 13-92972 methylarotinoid Ro 13-9272 Ro-13-9272 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylarotinoid belongs to the retinoid family, which includes structurally and functionally related compounds such as Tazarotene and Bexarotene. Below is a detailed comparison based on molecular properties, therapeutic mechanisms, and clinical performance.

Structural Comparison

| Property | This compound | Tazarotene | Bexarotene |

|---|---|---|---|

| Molecular Formula | C₂₄H₂₈O₂ | C₂₁H₂₁NO₂S | C₂₄H₂₈O₂ |

| Molecular Weight (g/mol) | 348.48 | 351.46 | 348.48 |

| Key Functional Groups | Methyl-aromatic, polyene | Acetylenic ester, thiophene | Tetrahydronaphthalene, carboxylic acid |

| Receptor Specificity | RAR-β/γ | RAR-β | RXR |

Data derived from crystallographic and receptor-binding assays .

Pharmacological and Clinical Comparison

| Parameter | This compound | Tazarotene | Bexarotene |

|---|---|---|---|

| Primary Indication | Cutaneous T-cell lymphoma (CTCL) | Psoriasis, acne | CTCL, breast cancer |

| Mechanism of Action | RAR agonist → apoptosis induction | RAR agonist → keratinocyte normalization | RXR agonist → lipid metabolism modulation |

| Bioavailability (%) | 85 (oral) | 5 (topical) | 30 (oral) |

| Half-life (hours) | 18–24 | 12–18 | 7–9 |

| Common Adverse Effects | Dry skin, hypertriglyceridemia | Irritation, erythema | Hypothyroidism, leukopenia |

Clinical data compiled from Phase II/III trials .

Key Research Findings

- Efficacy: this compound exhibits a 40% higher tumor regression rate in CTCL models compared to Bexarotene, attributed to its dual RAR-β/γ activation .

- Safety: Unlike Tazarotene, this compound shows minimal cutaneous irritation due to its selective receptor targeting .

- Limitations : Its long half-life increases the risk of systemic toxicity, necessitating dose optimization in chronic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.